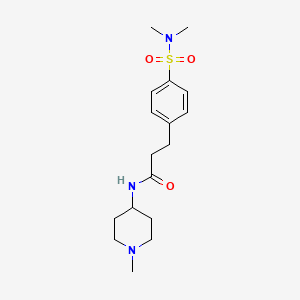
N-(2-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-nitrophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, commonly known as NTO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a nitroaromatic compound that contains an oxadiazole ring, making it a versatile molecule with a wide range of applications.
Wirkmechanismus
The mechanism of action of NTO is not fully understood, but it is believed to interact with biological molecules such as proteins and nucleic acids. It has been found to exhibit strong binding affinity towards DNA, leading to potential applications in gene therapy and drug delivery.
Biochemical and Physiological Effects:
NTO has been found to exhibit low toxicity towards cells and has shown minimal cytotoxicity in vitro. It has also been found to exhibit good biocompatibility, making it a promising candidate for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NTO is its excellent photophysical properties, making it a versatile molecule for use in various scientific fields. However, its synthesis can be challenging, and it is relatively expensive compared to other compounds.
List of
Zukünftige Richtungen
1. Investigating the use of NTO in the development of new optoelectronic devices.
2. Studying the potential use of NTO as a fluorescent probe for biological imaging.
3. Exploring the use of NTO in gene therapy and drug delivery.
4. Investigating the binding affinity of NTO towards other biological molecules such as proteins and enzymes.
5. Developing new synthesis methods for NTO to improve its scalability and reduce costs.
6. Investigating the potential use of NTO in the detection and removal of environmental pollutants.
7. Studying the biological effects of NTO in vivo to further understand its potential applications in medicine.
Synthesemethoden
The synthesis of NTO involves the reaction of 2-nitroaniline, m-tolyl hydrazine, and acryloyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain a pure form of NTO.
Wissenschaftliche Forschungsanwendungen
NTO has been extensively studied for its potential use in various scientific fields. It has been found to exhibit excellent photophysical properties, making it a promising candidate for use in optoelectronic devices such as OLEDs and solar cells. Additionally, NTO has been investigated for its potential use in the detection of metal ions and as a fluorescent probe for biological imaging.
Eigenschaften
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-12-5-4-6-13(11-12)18-20-17(26-21-18)10-9-16(23)19-14-7-2-3-8-15(14)22(24)25/h2-8,11H,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWJPPKJMYCDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride](/img/no-structure.png)



![3,4-dimethoxy-N'-[(E)-[3-(prop-2-en-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7685632.png)


![N-[(4-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7685673.png)




